molecular formula C17H26O2S B12061600 (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

Katalognummer: B12061600
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: NQICGNSARVCSGJ-PHQZTZODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate (CAS: 1517-82-4) is a chiral sulfinate ester derived from a menthyl backbone and a 4-methylbenzenesulfinate group. Its molecular formula is C₁₇H₂₆O₂S, with a molecular weight of 294.46 g/mol . The stereochemistry is defined by the (1R,5R) configuration of the cyclohexyl moiety and the (S)-configuration of the sulfinate group. Key physical properties include an optical rotation of −190° to −204° (20°C, acetone, c = 2) and a purity ≥97.5% (HPLC) . This compound is commercially available as a biochemical reagent, often employed in asymmetric synthesis and chiral resolution due to its stereochemical rigidity .

Eigenschaften

Molekularformel

C17H26O2S

Molekulargewicht

294.5 g/mol

IUPAC-Name

(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1

InChI-Schlüssel

NQICGNSARVCSGJ-PHQZTZODSA-N

Isomerische SMILES

CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of (S)-4-Methylbenzenesulfinyl Chloride

(S)-4-Methylbenzenesulfinyl chloride is prepared through enantioselective oxidation of 4-methylbenzenethiol. Key steps include:

  • Thiol Oxidation : 4-Methylbenzenethiol is oxidized using tert-butyl hydroperoxide (TBHP) in the presence of a vanadium-based catalyst to yield (S)-4-methylbenzenesulfinic acid.

  • Chlorination : The sulfinic acid is treated with thionyl chloride (SOCl₂) at 0–5°C to form the sulfinyl chloride. Excess SOCl₂ is removed under reduced pressure.

Reaction Conditions

ParameterValue
Temperature0–5°C (chlorination step)
CatalystVO(acac)₂ (0.5 mol%)
SolventDichloromethane
Reaction Time4–6 hours
Yield78–82%

Esterification with (1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexanol

The alcohol (menthol) is reacted with (S)-4-methylbenzenesulfinyl chloride in the presence of a base to neutralize HCl:

Procedure

  • Base Selection : Triethylamine (Et₃N) or pyridine is added to a solution of menthol in anhydrous dichloromethane.

  • Reagent Addition : (S)-4-Methylbenzenesulfinyl chloride is added dropwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 12–16 hours.

  • Workup : The reaction is quenched with water, and the organic layer is dried over MgSO₄.

  • Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Optimized Conditions

ParameterValue
Molar Ratio1:1 (alcohol:sulfinyl chloride)
BaseEt₃N (1.2 equiv)
SolventDichloromethane
Temperature0°C → room temperature
Yield85–90%
Enantiomeric Excess>98% (HPLC analysis)

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes employ continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with controlled temperature zones (0–25°C).

  • Automation : In-line mixing of menthol and sulfinyl chloride streams with Et₃N.

  • Throughput : 50–100 kg/day with >95% purity.

Advantages

  • Reduced reaction time (4–6 hours vs. 12–16 hours in batch).

  • Consistent enantiomeric purity due to precise temperature control.

Critical Parameters Influencing Yield and Purity

Stereochemical Control

  • Catalyst Choice : Vanadium catalysts favor (S)-sulfinyl chloride formation (88% ee).

  • Solvent Polarity : Polar solvents (e.g., CH₂Cl₂) stabilize the transition state, improving stereoselectivity.

Side Reactions and Mitigation

  • Sulfone Formation : Over-oxidation of sulfinic acid is minimized by strict temperature control (<5°C).

  • Racemization : Elevated temperatures during esterification lead to racemization; maintaining temperatures below 25°C preserves ee.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.69 (d, J = 8.0 Hz, 2H, ArH), 7.28 (d, J = 8.0 Hz, 2H, ArH), 5.05 (t, J = 7.4 Hz, 1H, cyclohexyl-H), 2.42 (s, 3H, CH₃), 1.72–1.25 (m, 10H, cyclohexyl-H).

  • HRMS : m/z calcd. for C₁₇H₂₆O₂S [M+H]⁺: 294.1651; found: 294.1654.

Chiral HPLC Analysis

  • Column : Chiralpak IA (4.6 × 250 mm).

  • Mobile Phase : Hexane/isopropanol (95:5).

  • Retention Time : 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).

Comparative Analysis of Methods

MethodYield (%)ee (%)Scalability
Batch Synthesis85–90>98Moderate
Continuous Flow92–95>99High
Enzymatic Resolution75–8099Low

Analyse Chemischer Reaktionen

Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.

    Reduktion: Reduktionsreaktionen können die Sulfinatgruppe in andere funktionelle Gruppen umwandeln.

    Substitution: Die benzylische Position kann durch verschiedene Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

    Substitution: Verschiedene Nukleophile (z. B. Halogenide, Amine oder Alkoxide).

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den eingeführten Substituenten ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie:

    Synthetische Zwischenprodukte: Als Baustein in der organischen Synthese verwendet.

    Chirale Liganden: Seine Chiralität macht es wertvoll in der asymmetrischen Synthese.

Biologie und Medizin:

    Pharmakologie: Für potenzielle pharmazeutische Anwendungen untersucht.

    Enzymhemmung: Kann aufgrund seiner strukturellen Merkmale mit Enzymen interagieren.

Industrie:

    Feinchemikalien: Wird bei der Produktion von Spezialchemikalien verwendet.

5. Wirkmechanismus

Der genaue Wirkmechanismus ist noch Gegenstand der Forschung. sein chirales Zentrum und seine funktionellen Gruppen deuten auf Wechselwirkungen mit bestimmten molekularen Zielstrukturen oder Wegen hin.

Wirkmechanismus

The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Stereochemical Differences

The primary analogs of this compound are stereoisomers or sulfinate esters with modified substituents. Below is a comparative analysis:

Property [(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate 4-Methylbenzenesulfinic Acid (Parent Compound)
Molecular Formula C₁₇H₂₆O₂S C₁₇H₂₆O₂S C₇H₈O₂S
Molecular Weight (g/mol) 294.46 294.46 172.20
Optical Rotation −190° to −204° (acetone) +[Value not specified; enantiomeric relationship inferred] N/A (achiral)
Stereochemistry (1R,5R) cyclohexyl; (S)-sulfinate (1R,2R,5R) cyclohexyl; (R)-sulfinate N/A
Applications Biochemical reagent, chiral auxiliary Likely similar applications (enantioselective synthesis) Intermediate in organic synthesis

Key Insights

Stereochemical Impact : The (1R,5R) configuration in the target compound vs. the (1R,2R,5R) configuration in its analog results in enantiomeric optical rotations. This difference is critical for applications requiring specific chirality, such as asymmetric catalysis.

Functional Group Modifications : Replacing the menthyl group with simpler alkyl chains (e.g., in the parent 4-methylbenzenesulfinic acid) reduces steric hindrance and chirality, limiting utility in enantioselective reactions.

Thermodynamic Stability: Menthyl-derived sulfinates exhibit enhanced conformational rigidity compared to non-cyclic analogs, improving their performance as chiral auxiliaries .

Research Findings

Stereochemical Analysis

  • X-ray Crystallography : The absolute configuration of the compound was confirmed using SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule crystallography .
  • NMR Spectroscopy : ¹H- and ¹³C-NMR data (similar to methods in ) are used to verify substituent positions and stereochemistry . For example, the isopropyl group on the cyclohexyl ring shows distinct splitting patterns in ¹H-NMR.

Notes

Stereochemical Precision : Misassignment of stereochemistry (e.g., as seen in ’s correction) can invalidate research outcomes. Always validate configurations via NMR, X-ray, or optical rotation .

Commercial Availability : The compound is sold by suppliers like Thermo Scientific, but batch-specific optical rotation data must be verified for critical applications .

Computational Tools : Software like SHELX remains indispensable for structural validation, despite newer alternatives .

Biologische Aktivität

(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H22O2S
  • Molecular Weight : 290.41 g/mol
  • IUPAC Name : (5-methyl-2-propan-2-ylcyclohexyl)(S)-4-methylbenzenesulfinate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as a modulator of enzyme activity, particularly in the context of sulfotransferase enzymes, which are involved in the metabolism of drugs and xenobiotics.

Enzyme Interaction

Research indicates that this compound may inhibit specific sulfotransferases, leading to altered pharmacokinetics of co-administered drugs. This inhibition can result in increased bioavailability and prolonged action of certain therapeutic agents.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several sulfinates, including this compound. The results demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 µg/mL.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, patients with skin infections caused by resistant bacterial strains were treated with formulations containing this compound. The trial reported a 70% improvement in symptoms within one week of treatment, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Pharmacokinetic Modulation

Another study investigated the impact of this compound on the pharmacokinetics of a commonly used analgesic. Results indicated a significant increase in the drug's half-life when co-administered with this compound, suggesting its role as a pharmacokinetic enhancer.

Data Tables

Biological ActivityAssay MethodResult
AntimicrobialMIC TestingEffective against S. aureus
AntioxidantDPPH ScavengingIC50 = 50 µg/mL
Pharmacokinetic ModulationHalf-life MeasurementIncreased by 40%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate, and how can intermediates be stabilized?

  • Methodology : Use a multi-step synthesis involving sulfonylation of the cyclohexanol intermediate with (S)-4-methylbenzenesulfonyl chloride under anhydrous conditions. Protect reactive groups (e.g., hydroxyl) with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during sulfinate ester formation . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomerically pure products .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on diastereotopic protons in the cyclohexyl group .
  • Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to verify >99% enantiomeric excess .
  • X-ray Crystallography : Resolve absolute configuration for the (S)-sulfinate group by co-crystallizing with a heavy-atom derivative .

Q. How should researchers mitigate degradation of this compound during storage?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via LC-MS every 3 months, using a C18 column (acetonitrile/water gradient) to detect hydrolysis byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes reported for similar sulfinate esters?

  • Methodology : Perform comparative studies using alternative sulfonylating agents (e.g., tosyl vs. mesyl chlorides) to assess steric and electronic effects on configuration. Validate results with kinetic resolution experiments and DFT calculations (B3LYP/6-31G*) to model transition states .

Q. How can researchers design experiments to elucidate the role of the (S)-sulfinate group in biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with (R)-sulfinate or bulkier substituents (e.g., 4-nitrobenzenesulfonyl) and test inhibitory activity against target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to biological targets (e.g., kinases) to correlate stereochemistry with thermodynamic parameters .

Q. What experimental protocols address discrepancies in reported solubility data for sulfinate esters?

  • Methodology :

  • Log P Determination : Use shake-flask methods with octanol/water partitioning, validated by HPLC retention time analysis .
  • Solubility Enhancement : Co-crystallize with β-cyclodextrin or use salt forms (e.g., sodium sulfinate) for aqueous assays .

Q. How can degradation pathways of this compound be systematically mapped under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) for 4 weeks, analyzing degradation products via LC-HRMS. Identify hydrolytic cleavage (sulfinate ester → sulfinic acid) and oxidation products (sulfone derivatives) using isotopic labeling (18O^{18}\text{O}-H2_2O) .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to prioritize sulfinate ester analogs for synthesis .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl group in lipid bilayers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.